Cas no 823214-06-8 (Styraxlignolide F)

Styraxlignolide F 化学的及び物理的性質
名前と識別子
-
- Styraxlignolide F
- (3S,4S)-3-[(3,4-Dimethoxyphenyl)methyl]-4-[[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]dihydro-2(3H)-furanone (ACI)
- G14630
- (3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
- CHEMBL488098
- MS-29877
- (3S,4S)-3-(3,4-Dimethoxybenzyl)-4-(3-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl)dihydrofuran-2(3H)-one
- CS-0032107
- DA-78067
- HY-N4101
- (3S,4S)-3-((3,4-dimethoxyphenyl)methyl)-4-((3-methoxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)methyl)oxolan-2-one
- AKOS037514966
- 823214-06-8
- (3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[(3-methoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl]oxolan-2-one
-
- インチ: 1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1
- InChIKey: AEMJDNJKSCBKRL-ZYKRCLGOSA-N
- ほほえんだ: C(C1C=CC(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)=C(OC)C=1)[C@@H]1COC(=O)[C@H]1CC1C=CC(OC)=C(OC)C=1
計算された属性
- せいみつぶんしりょう: 534.210112g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 回転可能化学結合数: 10
- どういたいしつりょう: 534.210112g/mol
- 単一同位体質量: 534.210112g/mol
- 水素結合トポロジー分子極性表面積: 153Ų
- 重原子数: 38
- 複雑さ: 753
- 同位体原子数: 0
- 原子立体中心数の決定: 7
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 534.6
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 128-130℃ (methanol )
Styraxlignolide F 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1757-10mg |
Styraxlignolide F |
823214-06-8 | 98% | 10mg |
$160 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2241-5 mg |
Styraxlignolide F |
823214-06-8 | 98.74% | 5mg |
¥5139.00 | 2022-04-26 | |
TRC | S687760-10mg |
Styraxlignolide F |
823214-06-8 | 10mg |
$1499.00 | 2023-05-17 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1757-20mg |
Styraxlignolide F |
823214-06-8 | 98% | 20mg |
$290 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2241-25 mg |
Styraxlignolide F |
823214-06-8 | 98.74% | 25mg |
¥13876.00 | 2022-04-26 | |
TargetMol Chemicals | TN2241-10mg |
Styraxlignolide F |
823214-06-8 | 98.74% | 10mg |
¥ 4520 | 2024-07-19 | |
MedChemExpress | HY-N4101-5mg |
Styraxlignolide F |
823214-06-8 | 98.50% | 5mg |
¥3800 | 2024-04-17 | |
TargetMol Chemicals | TN2241-5 mg |
Styraxlignolide F |
823214-06-8 | 98.74% | 5mg |
¥ 5,139 | 2023-07-10 | |
TargetMol Chemicals | TN2241-1 mg |
Styraxlignolide F |
823214-06-8 | 98.74% | 1mg |
¥ 1,717 | 2023-07-10 | |
A2B Chem LLC | AH54135-5mg |
Styraxlignolide F |
823214-06-8 | 97% | 5mg |
$432.00 | 2024-04-19 |
Styraxlignolide F 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Styraxlignolide Fに関する追加情報
Professional Introduction to Styraxlignolide F (CAS No. 823214-06-8)
Styraxlignolide F, identified by the Chemical Abstracts Service Number (CAS No.) 823214-06-8, is a naturally occurring compound that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound belongs to the lignolide family, a class of polyphenolic derivatives known for their diverse biological activities. The unique structural features of Styraxlignolide F make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The chemical structure of Styraxlignolide F comprises a complex framework of aromatic rings and functional groups, which contribute to its distinctive chemical properties. Recent studies have highlighted its potential in modulating various biological pathways, particularly those involving inflammation and oxidative stress. These pathways are closely associated with numerous chronic diseases, making Styraxlignolide F a subject of intense interest among researchers.
In recent years, the pharmacological profile of Styraxlignolide F has been extensively investigated. Preliminary findings suggest that it exhibits potent anti-inflammatory and antioxidant activities, which are attributed to its ability to inhibit key enzymes involved in the inflammatory response. Specifically, research has demonstrated its efficacy in reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are particularly relevant in the context of chronic inflammatory diseases, where modulation of these cytokines can lead to significant therapeutic benefits.
Beyond its anti-inflammatory properties, Styraxlignolide F has shown promise in combating oxidative stress. Oxidative stress is a critical factor in the pathogenesis of various diseases, including neurodegenerative disorders and cardiovascular conditions. Studies have indicated that Styraxlignolide F can scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. This dual mechanism of action makes it a compelling candidate for developing novel therapeutic strategies against oxidative-related pathologies.
The structural complexity of Styraxlignolide F also contributes to its potential as a scaffold for drug development. Its lignolide backbone provides a versatile platform for chemical modification, allowing researchers to design derivatives with enhanced bioavailability and targeted activity. Current research efforts are focused on optimizing synthetic routes to produce analogs of Styraxlignolide F that retain its beneficial biological activities while improving pharmacokinetic properties.
In addition to its pharmacological potential, the natural occurrence of Styraxlignolide F raises interesting questions about its ecological role and biosynthetic pathways. Studies have begun to explore the plant sources from which this compound is derived, aiming to understand how it contributes to the defensive mechanisms of the host organism. Such insights could provide valuable information for bioprospecting and sustainable harvesting practices, ensuring the long-term availability of this valuable natural product.
The synthetic chemistry of Styraxlignolide F is another area of active research. Researchers are employing advanced techniques such as semi-synthesis and total synthesis to unravel its complex structure and develop efficient production methods. These efforts not only enhance our understanding of the compound's chemistry but also pave the way for large-scale production, which is essential for clinical trials and commercial applications.
Evaluation of the toxicological profile is a critical step in advancing any candidate compound towards therapeutic use. Preliminary toxicology studies on Styraxlignolide F have shown promising results, indicating low toxicity at relevant doses. However, comprehensive safety assessments are still ongoing to ensure its suitability for human consumption and medical use. These studies include acute toxicity tests, chronic exposure evaluations, and assessments of potential side effects.
The future directions for research on Styraxlignolide F are multifaceted. Clinical investigations are being planned to validate its efficacy in treating inflammatory and oxidative stress-related conditions. Simultaneously, computational modeling and molecular docking studies are being employed to predict potential interactions with biological targets, further refining our understanding of its mechanism of action.
In conclusion, Styraxlignolide F (CAS No. 823214-06-8) represents a significant advancement in natural product chemistry with substantial potential for therapeutic applications. Its unique structural features, coupled with promising biological activities, make it an attractive candidate for further development in drug discovery. As research continues to uncover more about this remarkable compound, it holds the promise of contributing to novel treatments for various human diseases.
